molecular formula C8H7NO4 B1316946 5-Methylpyridine-2,3-dicarboxylic acid CAS No. 53636-65-0

5-Methylpyridine-2,3-dicarboxylic acid

Cat. No. B1316946
M. Wt: 181.15 g/mol
InChI Key: JPIJMXOJEHMTPU-UHFFFAOYSA-N
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Patent
US05334576

Procedure details

A solution of 75.0 g (0.41 m) of 5-methyl-2,3-pyridinedicarboxylic acid in 500 mL of 1,2-dimethoxyethane is treated with 125 g acetic anhydride (1.2 m) and 81 g pyridine (1.02 m). The resulting solution is stirred for 18 hours at room temperature. The solution is stripped in vacuo to leave 70.3 g (100%) of 5-methyl-2,3-pyridinedicarboxylic acid anhydride. The anhydride is dissolved in 500 mL CCl4 and is treated with 1 g AIBN and 240 g (150 mL, 1.8 m) SO2Cl2 at room temperature. The solution is heated to reflux for 2 hours. An additional 1.0 g AIBN and 80 g (50 mL 0.6 m) SO2Cl2 are added and refluxing continued for an additional 2 hours. The solution, with some suspended solids, is cooled to 15° in an icebath and filtered to leave 56.0 g (69%) of a yellow solid: 5-chloromethyl-2,3-pyridinedicarboxylic anhydride (78% by nmr) mp (softens at 90° C.) 141°-145° C. Alternatively, the product can be hydrolyzed to give 5-chloromethyl-2,3-pyridinedicarboxylic acid, mp 170°-172°, from which the anhydride can be reformed by standard methods (see Example 6).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.C(OC(=O)C)(=O)C.N1C=CC=CC=1>COCCOC>[CH3:1][C:2]1[CH:3]=[C:4]2[C:11](=[O:12])[O:13][C:8](=[O:10])[C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
CC=1C=C(C(=NC1)C(=O)O)C(=O)O
Name
Quantity
125 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
81 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution is stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC=1C=C2C(=NC1)C(=O)OC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 70.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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